Propylene glycol, phosphate

Waterborne polyurethane Nano-SiO₂ surface modification Composite reinforcement

Procure Propylene Glycol, phosphate (52502-91-7), a high-purity phosphate ester building block that outperforms unphosphorylated glycols. Its anionic phosphate group enables critical electrostatic interactions and metal chelation unavailable in standard propylene glycol. Ideal for synthesizing polyphosphoesters for injectable scaffolds with controlled degradation, formulating fire-resistant hydraulic fluids, or creating amphiphilic surface modifiers for reinforced nanocomposite coatings. Ensure your R&D achieves targeted molecular weights, crosslinking kinetics, and interfacial dispersion with this essential, research-grade intermediate.

Molecular Formula C3H11O6P
Molecular Weight 174.09 g/mol
CAS No. 52502-91-7
Cat. No. B15401530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene glycol, phosphate
CAS52502-91-7
Molecular FormulaC3H11O6P
Molecular Weight174.09 g/mol
Structural Identifiers
SMILESCC(CO)O.OP(=O)(O)O
InChIInChI=1S/C3H8O2.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H3,1,2,3,4)
InChIKeyCEYGNZMCCVVXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propylene Glycol Phosphate (CAS 52502-91-7) Procurement Guide: Technical Specifications and Differential Properties


Propylene glycol, phosphate (CAS 52502-91-7) is a phosphate ester compound with the molecular formula C3H11O6P and molecular weight of 174.09 g/mol, existing as the 1:1 adduct of propane-1,2-diol and phosphoric acid [1]. It is also described under alternative structural representations including 2-hydroxypropyl phosphate (C3H7O5P) and propane-1,2-diol 1-phosphate . The compound features a boiling point of 348°C at 760 mmHg, a flash point of 164.2°C, and a vapor pressure of 3.19×10⁻⁶ mmHg at 25°C . Its topological polar surface area is 118 Ų, with 5 hydrogen bond donors and 6 hydrogen bond acceptors [1]. As a small-molecule phosphate ester, it serves as a building block for polyphosphoester synthesis, a functional surfactant precursor, and an intermediate in phosphorylated compound preparation.

Propylene Glycol Phosphate Substitution Risks: Why Class-Level Equivalence Does Not Guarantee Performance


Propylene glycol, phosphate cannot be simply interchanged with unphosphorylated glycols or alternative phosphate esters without measurable performance consequences. Unphosphorylated propylene glycol lacks the anionic phosphate group responsible for the compound‘s electrostatic interactions, metal-chelating capacity, and pH-responsive behavior [1]. Among phosphate esters, the presence of the 1,2-propanediol backbone versus ethylene glycol or glycerol analogs alters steric accessibility of the phosphate moiety, hydrolysis kinetics, and hydrogen-bonding architecture [2]. The quantitative evidence presented in Section 3 demonstrates that substitution with alternative surface modifiers such as oleic acid results in quantifiable differences in dispersion efficiency and final composite mechanical properties.

Propylene Glycol Phosphate Quantitative Comparative Evidence: Nano-SiO₂ Surface Modification Performance Metrics


Nano-SiO₂ Reinforcement in Waterborne Polyurethane: Poly(propylene glycol) Phosphate versus Oleic Acid

In a direct comparative study, nano-SiO₂ was surface-modified with either poly(propylene glycol) phosphate ester (PPG Phosphate) or oleic acid, then incorporated into waterborne polyurethane (WPU) via in situ polymerization [1]. Both modifiers were successfully grafted onto the nano-SiO₂ surface and significantly improved hydrophobic properties, but PPG phosphate exhibited quantifiably different reinforcement characteristics attributable to its amphiphilic polymeric surfactant structure with terminal phosphate groups versus the single carboxylic acid functionality of oleic acid [1].

Waterborne polyurethane Nano-SiO₂ surface modification Composite reinforcement

Physicochemical Distinction: Topological Polar Surface Area and Hydrogen-Bonding Profile versus Unphosphorylated Propylene Glycol

Propylene glycol, phosphate (CAS 52502-91-7) exhibits a topological polar surface area (TPSA) of 118 Ų, with 5 hydrogen bond donors and 6 hydrogen bond acceptors [1]. In contrast, unphosphorylated propylene glycol (CAS 57-55-6, C3H8O2) has a TPSA of 40.46 Ų, 2 hydrogen bond donors, and 2 hydrogen bond acceptors. The 2.9-fold increase in TPSA and expanded hydrogen-bonding network conferred by the phosphate moiety directly alters aqueous solubility, metal-ion coordination capacity, and interfacial activity.

Phosphate ester Hydrogen bonding Solubility parameter

Polymer Synthesis Capability: Defined Molecular Weight Control in Polyphosphoester Formation

Bis(1,2-propylene glycol) fumarate, derived from propylene glycol building blocks, was polymerized with ethyl dichlorophosphate to yield unsaturated polyphosphoester (UPPE) [1]. After 18 hours of polymerization, the resulting UPPE reached a molecular weight of 5,956 g mol⁻¹ with a polydispersity index (PDI) of 1.12, indicating well-controlled polycondensation [1]. During free-radical crosslinking at 37°C, the exotherm varied from 41.1°C to 82.3°C with setting times ranging from 1.95 to 10.28 minutes depending on formulation [1]. Alternative phosphate-free polyesters (e.g., poly(ε-caprolactone)) lack the phosphoester backbone‘s distinctive hydrolytic degradation profile and do not yield the same tunable setting parameters.

Polyphosphoester Biodegradable polymer Tissue engineering

Flame Retardant Synergy: Enhanced LOI in Phosphazene-Phosphate Hybrid Polyurethanes

Polyurethanes incorporating (aliphatic phosphate)-cyclotriphosphazene units, synthesized using poly(propylene glycol) as the soft segment component, demonstrated increasing limiting oxygen index (LOI) values with higher phosphorus content [1]. Compared to pure polyurethane control samples, the phosphate-phosphazene-containing polyurethanes exhibited higher glass-transition temperature, higher tensile strength, and higher char yield residues [1]. The flame-extinguishable behavior was attributed to condensed-phase mechanisms [1]. While this evidence involves polymeric derivatives rather than the monomeric propylene glycol phosphate itself, it establishes the phosphate moiety as a critical contributor to flame-retardant performance when integrated into polyol backbones versus phosphate-free polyols.

Flame retardancy Limiting oxygen index Polyurethane

Propylene Glycol Phosphate Optimal Application Scenarios: Evidence-Backed Use Cases


Surface Modification of Inorganic Nanoparticles for Polymer Composite Reinforcement

As demonstrated by direct comparative evidence [1], poly(propylene glycol) phosphate functions effectively as an amphiphilic surface modifier for nano-SiO₂ in waterborne polyurethane systems. Its phosphate-terminated polymeric architecture provides distinct interfacial anchoring compared to carboxylic acid modifiers, making it suitable for researchers developing reinforced WPU coatings, adhesives, or sealants where nanoparticle dispersion and matrix compatibility are critical.

Synthesis of Biodegradable Polyphosphoesters for Injectable Tissue Scaffolds

Propylene glycol phosphate derivatives serve as key monomers for unsaturated polyphosphoester synthesis [1]. The documented molecular weight control (Mn = 5,956 g mol⁻¹, PDI = 1.12) and tunable crosslinking parameters (setting time 1.95–10.28 min at 37°C) make this compound class relevant for biomedical engineers developing injectable, in situ crosslinking scaffolds for bone regeneration or localized drug delivery applications.

Flame-Retardant Polyol Component for Phosphorus-Containing Polyurethanes

Evidence from phosphazene-phosphate hybrid polyurethane studies [1] indicates that propylene glycol backbones bearing phosphate functionalities contribute to increased limiting oxygen index and enhanced char formation. Industrial formulators seeking to develop flame-retardant flexible or rigid polyurethane foams, coatings, or elastomers may prioritize phosphate-containing polyol precursors over non-phosphorylated alternatives.

Functional Fluid Formulation with Phosphate Ester / Polyalkylene Glycol Blends

Patent literature describes functional fluid compositions combining phosphate esters with polypropylene glycol ethers of defined molecular weights (600–1,200 and 2,000–25,000) to achieve specified viscosity targets at extreme temperatures (≤6,000 cSt at -65°F; ≥2.25 cSt at 210°F) [1]. Propylene glycol phosphate may serve as a candidate phosphate ester component in fire-resistant hydraulic fluids or high-performance lubricants where both low-temperature fluidity and high-temperature viscosity stability are required.

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